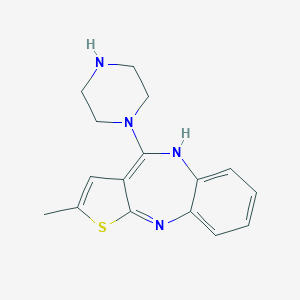

N-Desmethyl-Olanzapin

Übersicht

Beschreibung

Desmethylolanzapin, auch bekannt als N-Desmethylolanzapin, ist ein Metabolit des Antipsychotikums Olanzapin. Olanzapin wird häufig zur Behandlung von Schizophrenie und bipolarer Störung eingesetzt. Desmethylolanzapin entsteht durch den Stoffwechselprozess unter Beteiligung des Enzyms Cytochrom P450 1A2 (CYP1A2). Diese Verbindung hat aufgrund ihrer potenziellen pharmakologischen Wirkungen und ihrer Rolle im Metabolismus von Olanzapin Interesse geweckt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

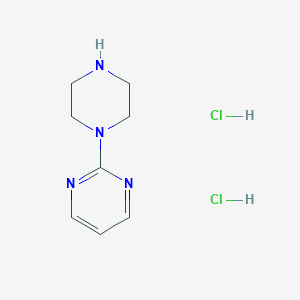

Desmethylolanzapin kann durch die N-Demethylierung von Olanzapin synthetisiert werden. Dieser Prozess beinhaltet typischerweise die Verwendung von starken Basen wie Natriumhydroxid oder Kaliumcarbonat in Gegenwart eines geeigneten Lösungsmittels wie Dimethylformamid. Die Reaktion wird unter kontrollierten Bedingungen durchgeführt, um die selektive Entfernung der Methylgruppe vom Stickstoffatom im Piperazinring von Olanzapin zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Desmethylolanzapin folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hocheffizienten Reaktoren und optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verwendung von Phasentransferkatalyse und Mikrowellenbestrahlung wurde untersucht, um die Effizienz der Synthese zu verbessern .

Chemische Reaktionsanalyse

Arten von Reaktionen

Desmethylolanzapin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Desmethylolanzapin kann zu Olanzapin-N-oxid oxidiert werden.

Reduktion: Es kann unter bestimmten Bedingungen zurück zu Olanzapin reduziert werden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Je nach gewünschter Substitution können verschiedene Nukleophile und Elektrophile verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Olanzapin-N-oxid.

Reduktion: Olanzapin.

Substitution: Verschiedene substituierte Derivate von Desmethylolanzapin.

Wissenschaftliche Forschungsanwendungen

Desmethylolanzapin hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Referenzstandard in der analytischen Chemie zur Quantifizierung von Olanzapin und seinen Metaboliten verwendet.

Biologie: Studien haben seine Rolle im Metabolismus von Olanzapin und seine möglichen Auswirkungen auf metabolische Parameter untersucht.

Medizin: Die Forschung hat seine pharmakologischen Wirkungen und potenziellen therapeutischen Anwendungen untersucht.

Industrie: Es wird bei der Entwicklung neuer Olanzapin-Derivate mit verbesserten pharmakologischen Profilen verwendet

Wirkmechanismus

Desmethylolanzapin übt seine Wirkung aus, indem es mit verschiedenen Neurotransmitterrezeptoren im Gehirn interagiert. Es wirkt als Antagonist an Dopaminrezeptoren (D1, D2, D3 und D4) und Serotoninrezeptoren (5HT2A, 5HT2C, 5HT3 und 5HT6). Darüber hinaus hat es Affinität zu Alpha-1-adrenergen Rezeptoren, Histamin-H1-Rezeptoren und mehreren muskarinischen Rezeptoren. Diese Interaktionen tragen zu seinen antipsychotischen und stimmungsstabilisierenden Wirkungen bei .

Wissenschaftliche Forschungsanwendungen

Desmethylolanzapine has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the quantification of olanzapine and its metabolites.

Biology: Studies have explored its role in the metabolism of olanzapine and its potential effects on metabolic parameters.

Medicine: Research has investigated its pharmacological effects and potential therapeutic applications.

Industry: It is used in the development of new olanzapine derivatives with improved pharmacological profiles

Wirkmechanismus

Target of Action

N-Demethyl Olanzapine, also known as Desmethylolanzapine, is a metabolite of Olanzapine . The primary targets of Olanzapine are multiple neuronal receptors in the brain, including the dopamine receptor D1, D2, D3, and D4, the serotonin receptors 5HT2A, 5HT2C, 5HT3, and 5HT6, the alpha-1 adrenergic receptor, the histamine receptor H1, and multiple muscarinic receptors . These receptors play crucial roles in various neurological and psychological processes.

Mode of Action

The activity of Olanzapine, and by extension N-Demethyl Olanzapine, is achieved through the antagonism of these neuronal receptors . This antagonism results in changes in neurotransmitter levels and neuronal activity, which can lead to alterations in mood, cognition, and behavior .

Biochemical Pathways

N-Demethyl Olanzapine is one of the metabolites of Olanzapine produced by the CYP1A2 enzyme . It has been reported to have a normalizing action on metabolic abnormalities .

Pharmacokinetics

Olanzapine is extensively metabolized to 10-N-glucuronide and 4-N-desmethyl-olanzapine by CYP450 1A2, 2D6, and glucuronidation, which are pharmacologically inactive . The pharmacokinetics of Olanzapine may be maintained in individuals with hepatic impairment . Changes to the metabolism of olanzapine could increase plasma concentration, as with inhibition of cyp1a2 or cyp2d6 activity .

Result of Action

The observed negative correlations between levels of N-Demethyl Olanzapine and glucose or insulin suggest a metabolic normalization role for N-Demethyl Olanzapine . There was a marginally positive correlation between n-demethyl olanzapine and homocysteine levels, a known cardiovascular risk factor .

Action Environment

The action, efficacy, and stability of N-Demethyl Olanzapine can be influenced by various environmental factors, including the patient’s metabolic state, the presence of other medications, and individual genetic variations in drug-metabolizing enzymes

Biochemische Analyse

Biochemical Properties

N-Demethyl Olanzapine interacts with various enzymes and proteins in the body. It is one of the metabolites of Olanzapine, produced by the action of the enzyme CYP1A2 . The nature of these interactions involves the conversion of Olanzapine to N-Demethyl Olanzapine, which then plays a role in biochemical reactions, particularly those related to metabolic processes .

Cellular Effects

N-Demethyl Olanzapine has been observed to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, N-Demethyl Olanzapine concentrations were found to be negatively correlated with glucose and insulin levels, suggesting a role in glucose-insulin homeostasis .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is subject to metabolic processes, which could potentially influence its stability and degradation over time

Dosage Effects in Animal Models

It is known that the effects of Olanzapine, the parent compound, are dose-dependent, gender-dependent, and species-dependent

Metabolic Pathways

N-Demethyl Olanzapine is involved in metabolic pathways, primarily through the action of the enzyme CYP1A2 It may also interact with other enzymes or cofactors, and could potentially have effects on metabolic flux or metabolite levels

Transport and Distribution

It is known that Olanzapine and its metabolites are distributed in various body fluids, including whole blood

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Desmethylolanzapine can be synthesized through the N-demethylation of olanzapine. This process typically involves the use of strong bases such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent like dimethylformamide. The reaction is carried out under controlled conditions to ensure the selective removal of the methyl group from the nitrogen atom in the piperazine ring of olanzapine .

Industrial Production Methods

Industrial production of desmethylolanzapine follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to maximize yield and purity. The use of phase transfer catalysis and microwave irradiation has been explored to enhance the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

Desmethylolanzapine undergoes various chemical reactions, including:

Oxidation: Desmethylolanzapine can be oxidized to form olanzapine N-oxide.

Reduction: It can be reduced back to olanzapine under specific conditions.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: Olanzapine N-oxide.

Reduction: Olanzapine.

Substitution: Various substituted derivatives of desmethylolanzapine.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

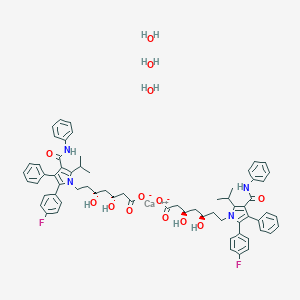

Olanzapin: Die Ausgangssubstanz, aus der Desmethylolanzapin gewonnen wird.

2-Hydroxymethylolanzapin: Ein weiterer Metabolit von Olanzapin.

Olanzapin-N-oxid: Eine oxidierte Form von Olanzapin.

Einzigartigkeit

Desmethylolanzapin ist einzigartig aufgrund seines spezifischen Stoffwechselwegs und seiner potenziellen pharmakologischen Wirkungen. Im Gegensatz zu Olanzapin, das hauptsächlich wegen seiner antipsychotischen Eigenschaften eingesetzt wird, ist die Rolle von Desmethylolanzapin bei der Modulation metabolischer Parameter und seine potenziellen therapeutischen Anwendungen Gegenstand aktueller Forschung .

Eigenschaften

IUPAC Name |

2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][1,5]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4S/c1-11-10-12-15(20-8-6-17-7-9-20)18-13-4-2-3-5-14(13)19-16(12)21-11/h2-5,10,17,19H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHPIXVHJEIZKJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433226 | |

| Record name | N-Demethyl Olanzapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161696-76-0 | |

| Record name | Desmethylolanzapine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161696-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desmethylolanzapine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161696760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Demethyl Olanzapine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DESMETHYLOLANZAPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1053I7P65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

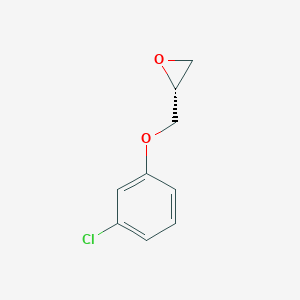

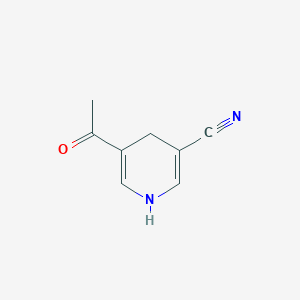

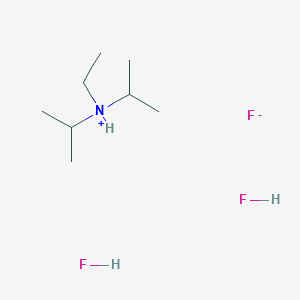

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-5-[3-[5-[3-[[(Z)-5-Hydroxy-3-methylpent-2-enoyl]-oxidoamino]propyl]-3,6-dioxopiperazin-2-yl]propyl-oxidoamino]-3-methyl-5-oxopent-3-enyl] 2-acetamido-5-[[(E)-4,5-dihydroxy-3-methylpent-2-enoyl]-oxidoamino]pentanoate;iron(3+)](/img/structure/B164512.png)

![3-{[(2-Aminoethoxy)(hydroxy)phosphoryl]oxy}-2-(dodecanoyloxy)propyl dodecanoate](/img/structure/B164513.png)

![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)